Benzene-1,3-diyl bis(2-hydroxybenzoate)
Description
Benzene-1,3-diyl bis(2-hydroxybenzoate) is a symmetrical aromatic diester compound formed by esterification of 1,3-dihydroxybenzene (resorcinol) with two equivalents of 2-hydroxybenzoic acid (salicylic acid). Its structure consists of a central benzene ring substituted at the 1,3-positions with two salicylate ester groups.
Properties
CAS No. |
2944-57-2 |
|---|---|
Molecular Formula |
C20H14O6 |
Molecular Weight |
350.3 g/mol |
IUPAC Name |
[3-(2-hydroxybenzoyl)oxyphenyl] 2-hydroxybenzoate |
InChI |
InChI=1S/C20H14O6/c21-17-10-3-1-8-15(17)19(23)25-13-6-5-7-14(12-13)26-20(24)16-9-2-4-11-18(16)22/h1-12,21-22H |
InChI Key |
PSOPTDGCFPIZIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC(=CC=C2)OC(=O)C3=CC=CC=C3O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzene-1,3-diyl bis(2-hydroxybenzoate) can be synthesized through esterification reactions. One common method involves the reaction of benzene-1,3-diol with 2-hydroxybenzoic acid in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction typically occurs under reflux conditions with an inert solvent like dichloromethane or toluene .
Industrial Production Methods: Industrial production of benzene-1,3-diyl bis(2-hydroxybenzoate) often involves similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzene-1,3-diyl bis(2-hydroxybenzoate) can undergo oxidation reactions, particularly at the hydroxybenzoate groups. Common oxidizing agents include and .
Reduction: Reduction reactions can target the carbonyl groups in the ester moieties. (LiAlH4) is a typical reducing agent used for this purpose.
Substitution: The aromatic ring in benzene-1,3-diyl bis(2-hydroxybenzoate) can participate in electrophilic aromatic substitution reactions. and are common examples, with reagents such as and .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitric acid for nitration, bromine in the presence of a catalyst for bromination.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of nitro or halogen groups on the aromatic ring.
Scientific Research Applications
Chemistry: Benzene-1,3-diyl bis(2-hydroxybenzoate) is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in the preparation of polymers and resins.
Biology: In biological research, this compound can be used as a model molecule to study enzyme-catalyzed esterification and hydrolysis reactions. It also serves as a ligand in coordination chemistry studies.
Medicine: While not directly used as a drug, benzene-1,3-diyl bis(2-hydroxybenzoate) can be a starting material for the synthesis of pharmaceutical compounds. Its derivatives may exhibit biological activity and are explored for potential therapeutic applications.
Industry: In the industrial sector, benzene-1,3-diyl bis(2-hydroxybenzoate) is utilized in the production of high-performance materials, including coatings, adhesives, and plasticizers. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of benzene-1,3-diyl bis(2-hydroxybenzoate) involves its interaction with specific molecular targets. In chemical reactions, the ester groups can undergo hydrolysis to release benzoic acid derivatives. The aromatic ring can participate in electrophilic substitution reactions, leading to the formation of various substituted products. The hydroxybenzoate groups can also form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Neopentyl Glycol Disalicylate (2,2-dimethylpropane-1,3-diyl bis(2-hydroxybenzoate))
This compound (CAS 69938-81-4) shares the bis(2-hydroxybenzoate) functional groups but replaces the central benzene ring with a 2,2-dimethylpropane-1,3-diyl spacer. Key differences include:
- Molecular Rigidity : The aliphatic neopentyl spacer increases flexibility compared to the rigid benzene core in the target compound.
- Solubility : The neopentyl group enhances hydrophobicity, likely reducing water solubility relative to the aromatic variant.
- Applications : Neopentyl glycol disalicylate is used as a light stabilizer in plastics and coatings due to its UV absorption properties, whereas the aromatic analog may exhibit stronger thermal stability .
Table 1: Structural and Physical Comparison
| Compound | CAS # | Molecular Formula | Molar Mass (g/mol) | Key Structural Feature |
|---|---|---|---|---|
| Benzene-1,3-diyl bis(2-hydroxybenzoate) | Not provided | C₂₀H₁₄O₆ | 374.33 (calculated) | Aromatic 1,3-benzene core |
| Neopentyl glycol disalicylate | 69938-81-4 | C₁₉H₂₀O₆ | 344.36 | Aliphatic 2,2-dimethylpropane |
Simple Benzoate Esters
lists several mono-benzoate esters, such as phenyl benzoate (CAS 93-99-2) and methyl benzoate (CAS 93-58-3). These differ significantly from the target compound:
- Functionality: Mono-esters lack the dual reactive sites of bis-esters, limiting their use in crosslinking or chelation.
- Molecular Weight : Lower molar masses (e.g., methyl benzoate: 136.15 g/mol) reduce thermal stability compared to bis-esters.
- Applications : Simpler benzoates are used as flavoring agents (methyl benzoate) or plasticizers, whereas bis-esters may serve specialized roles in polymer chemistry .
Comparison with Coordination-Relevant Compounds
- Chelation Potential: The target compound’s phenolic -OH and ester carbonyl groups could act as ligands, similar to Schiff base-Cu(II) complexes. However, its rigid aromatic structure may hinder dynamic coordination compared to flexible aliphatic ligands .
- Thermal Stability : Cu(II) complexes decompose into CuO above 300°C (), whereas aromatic bis-esters likely exhibit higher thermal resistance due to stable π-systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
